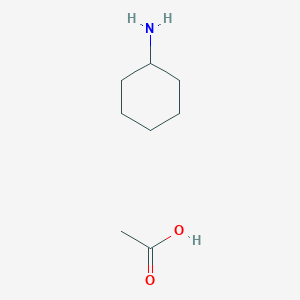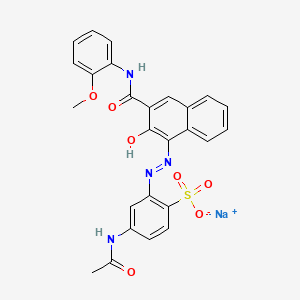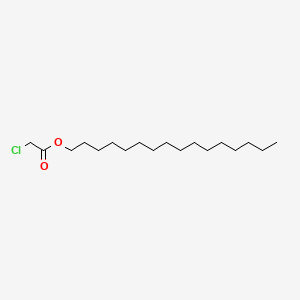
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-butylpiperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Rifampicin: A broad-spectrum antibiotic used in the treatment of tuberculosis.
Uniqueness
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyrazine and piperidine rings. This dual functionality allows it to interact with multiple molecular targets, potentially enhancing its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-17-14(19)12-4-9-18(10-5-12)13-11-15-7-8-16-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19) |
Clave InChI |
BQSWJWJBNUGBBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)


